molecular formula C24H33NO4 B1608682 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 21088-15-3

1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1608682
CAS RN: 21088-15-3
M. Wt: 399.5 g/mol
InChI Key: VQAZFFDEYWLNPR-UHFFFAOYSA-N
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Description

“1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular formula C24H33NO4 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 399.53 . The IUPAC name is 1-(3,4-di

Scientific Research Applications

Therapeutic Potential in Neurodegenerative Diseases

1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, as part of the broader class of tetrahydroisoquinoline (THIQ) derivatives, has shown significant promise in scientific research for its therapeutic applications. A comprehensive review of patents between 2010 and 2015 reveals the utility of THIQ derivatives across various therapeutic areas, including cancer, malaria, central nervous system (CNS) disorders, cardiovascular diseases, and metabolic disorders. THIQ derivatives, including compounds similar in structure to 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, have been recognized for their potential as anticancer antibiotics, with significant milestones being achieved in drug discovery, particularly for cancer and CNS disorders (Singh & Shah, 2017).

Neuroprotective and Antidepressant-like Activity

Research on endogenous compounds present in the mammalian brain, specifically focusing on a similar compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), highlights its neuroprotective, antiaddictive, and antidepressant-like activity in animal models of central nervous system disorders. The evidence suggests that THIQ derivatives like 1MeTIQ could offer new insights into neuroprotection against various neurodegenerative diseases, potentially sharing mechanistic similarities with 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).

Applications in Medicinal Chemistry

The exploration of 8-hydroxyquinolines and its derivatives, which share structural features with 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, underscores their significant biological activities. These compounds have been under extensive investigation for their therapeutic potential against life-threatening diseases such as cancer, HIV, and neurodegenerative disorders, demonstrating the versatility of this chemical scaffold in developing broad-spectrum drug molecules for various therapeutic targets (Gupta, Luxami, & Paul, 2021).

properties

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,14-16,20,25H,5-8,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAZFFDEYWLNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388460
Record name 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

CAS RN

21088-15-3
Record name 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

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